1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene
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Overview
Description
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and a fluoropropadienyl sulfanyl group
Preparation Methods
The synthesis of 1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-iodobenzene with 1-fluoropropadiene in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The fluoropropadienyl group can be reduced to fluoropropyl derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as DMF and tetrahydrofuran (THF) for solubilizing reactants.
Scientific Research Applications
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene exerts its effects involves interactions with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the fluoropropadienyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Molecular targets and pathways involved include enzymes and receptors that interact with the compound’s functional groups, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-fluorobenzene: This compound lacks the sulfanyl group and has different reactivity and applications.
1-Chloro-4-(trifluoromethyl)benzene: The presence of a trifluoromethyl group instead of a fluoropropadienyl group results in different chemical properties and uses.
1-Butanone, 4-chloro-1-(4-fluorophenyl): This compound has a ketone functional group, leading to distinct reactivity and applications.
Properties
CAS No. |
349146-83-4 |
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Molecular Formula |
C9H6ClFS |
Molecular Weight |
200.66 g/mol |
InChI |
InChI=1S/C9H6ClFS/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6H,1H2 |
InChI Key |
BJCREDNFTJBTBR-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C(F)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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